2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide
Overview
Description
2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound belonging to the naphthyridine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group at the 2-position, a phenyl group at the N-position, and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine derivatives often involve eco-friendly and atom-economical approaches. These methods include the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce reduced naphthyridine derivatives .
Scientific Research Applications
2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of materials such as dyes, sensors, and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting DNA replication and transcription, leading to the inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound of the naphthyridine family, known for its diverse biological activities.
2-phenyl-1,8-naphthyridine: Similar structure but lacks the methyl and carboxamide groups.
2-methyl-1,8-naphthyridine: Similar structure but lacks the phenyl and carboxamide groups.
Uniqueness
2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl, phenyl, and carboxamide groups enhances its ability to interact with biological targets and participate in various chemical reactions .
Properties
IUPAC Name |
2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-14(10-12-6-5-9-17-15(12)18-11)16(20)19-13-7-3-2-4-8-13/h2-10H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPZMRLHOTRIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=N1)C(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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